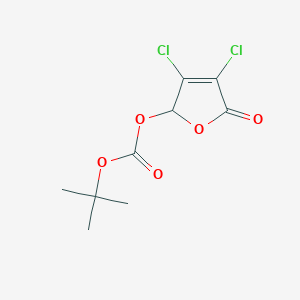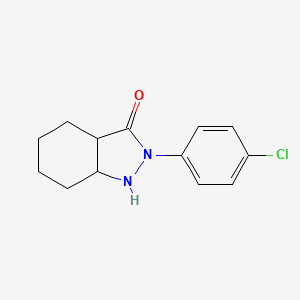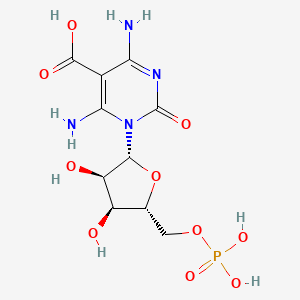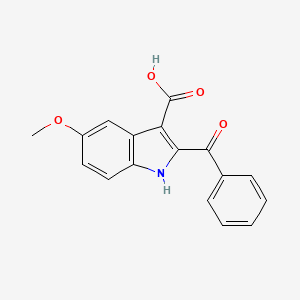![molecular formula C11H11FN2OS B12913477 3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one CAS No. 842140-76-5](/img/structure/B12913477.png)
3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a chemical compound that belongs to the class of thioxotetrahydropyrimidinones This compound is characterized by the presence of a fluorobenzyl group attached to the tetrahydropyrimidinone ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the reaction of 4-fluorobenzylamine with a suitable thiourea derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient heat transfer and mixing, resulting in higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or diethyl ether; low to moderate temperatures.
Substitution: Amines, thiols; solvents like ethanol or acetonitrile; room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole: Known for its excellent inhibitory activity against ketol-acid reductoisomerase.
Phenyl boronic acid containing BODIPY dyes: Used as modular fluorescent tools for bioanalytical applications.
Uniqueness
3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to its specific structural features, such as the presence of the fluorobenzyl group and the thioxotetrahydropyrimidinone ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
842140-76-5 |
|---|---|
Molecular Formula |
C11H11FN2OS |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H11FN2OS/c12-9-3-1-8(2-4-9)7-14-10(15)5-6-13-11(14)16/h1-4H,5-7H2,(H,13,16) |
InChI Key |
YKASXLHFKXURPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)N(C1=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)
![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)


![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)
![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)


![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)



